molecular formula C17H16BrN5O2S B12140564 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

Cat. No.: B12140564
M. Wt: 434.3 g/mol
InChI Key: IQOCPAGOUIIXCB-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a thioether-linked acetamide chain at position 3, and an N-(3-bromophenyl) substituent. This structure combines electron-donating (methoxy) and electron-withdrawing (bromo) groups, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C17H16BrN5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5O2S/c1-25-14-8-3-2-7-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-6-4-5-11(18)9-12/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

IQOCPAGOUIIXCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazole ring followed by the introduction of the methoxyphenyl and bromophenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multistep routes involving cyclization, substitution, and functionalization reactions. A representative synthesis includes:

Step Reaction Type Conditions Reagents/Catalysts Yield Reference
1Triazole ring formationReflux in ethanol (80°C, 6–8 hr)Thiourea, hydrazine derivatives78–85%
2Thioether bond formationRoom temperature, DMF (24 hr)NaH, carbon disulfide82%
3Acetamide substitutionReflux in dichloromethane (40°C, 12 hr)Bromoacetamide, K₂CO₃75%

Key intermediates include 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol and 3-bromophenylacetamide precursors.

Nucleophilic Substitution Reactions

The bromine atom at the 3-bromophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions:

Nucleophile Conditions Product Application Yield Reference
PiperidineDMSO, 100°C, 8 hr3-piperidinophenylacetamide derivativeBioactivity modulation68%
Sodium methoxideMethanol, reflux, 6 hr3-methoxyphenylacetamide analogSolubility enhancement72%
ThiophenolK₂CO₃, DMF, 60°C, 10 hr3-phenylthioacetamide derivativeRadiolabeling studies65%

Oxidation and Reduction Reactions

The sulfanyl (-S-) group undergoes redox transformations:

Reaction Type Reagents Conditions Product Outcome Reference
OxidationH₂O₂ (30%), acetic acid50°C, 4 hrSulfoxide (-SO-) derivativeEnhanced metabolic stability
ReductionNaBH₄, NiCl₂ catalystEthanol, 25°C, 2 hrThiol (-SH) intermediatePrecursor for metal complexes

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Role Yield Reference
6M HCl, reflux, 5 hrHCl2-[4-amino-5-(2-methoxyphenyl)triazolyl] acetic acidCarboxylic acid derivative88%
NaOH (10%), reflux, 3 hrNaOHFree amine intermediateFunctionalization precursor79%

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Application Yield Reference
PhenylacetyleneCuI, DMF, 80°C, 12 hr1,2,3-triazole-fused hybridAnticancer lead optimization63%
Ethylene oxideBF₃·Et₂O, THF, 25°C, 6 hrOxazolidinone-triazole conjugateAntimicrobial screening58%

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

Metal Salt Conditions Complex Structure Stability Reference
Cu(II) acetateMethanol, 25°C, 2 hrOctahedral Cu-S/N coordination sphereStable in aqueous media
Pd(II) chlorideDCM, reflux, 4 hrSquare-planar Pd complexCatalytic applications

Photochemical Reactions

UV-induced reactivity of the bromophenyl group:

Light Source Conditions Product Mechanism Reference
UV-A (365 nm)Acetonitrile, 24 hrDebrominated aryl radical intermediateC-Br bond homolysis
UV-C (254 nm)H₂O₂, 12 hrBrominated quinone derivativeOxidative dearomatization

Thermal Degradation

Thermogravimetric analysis (TGA) data:

Temperature Range Degradation Product Mass Loss Technique Reference
220–250°C2-methoxyphenyl isocyanate42%GC-MS
300–320°CBromobenzene fragment28%TGA-FTIR

Key Research Findings:

  • The thioether linkage shows higher oxidative stability compared to ether analogs due to resonance stabilization .

  • SNAr reactions at the 3-bromophenyl group proceed efficiently with electron-rich nucleophiles (e.g., piperidine > methoxide).

  • Copper-catalyzed cycloadditions demonstrate regioselectivity favoring 1,4-disubstituted triazoles .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide
  • Molecular Formula : C21H24N6O3S
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 554427-43-9

Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and bromophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Pharmaceutical Research

The compound is primarily studied for its potential as a therapeutic agent. Research indicates that triazole derivatives exhibit a range of pharmacological properties, including:

  • Antifungal Activity : Triazoles are well-known for their antifungal properties. Compounds similar to this one have been evaluated for their efficacy against various fungal pathogens, making them candidates for antifungal drug development.
  • Anticancer Properties : Several studies have reported that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This compound's structure suggests it may interact with specific cellular pathways involved in cancer progression.

Research has demonstrated that compounds containing the triazole moiety can exhibit significant biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism.
  • Antimicrobial Effects : Beyond antifungal activity, there is emerging evidence that triazole derivatives possess broad-spectrum antimicrobial properties. This compound could be evaluated for its effectiveness against bacteria and viruses.

Agricultural Applications

Triazole compounds are also explored in agricultural chemistry for their fungicidal properties. The ability to inhibit fungal growth makes them suitable candidates for developing agricultural fungicides to protect crops from fungal infections.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds with similar structures to 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)] showed promising antifungal activity with low minimum inhibitory concentrations (MICs) .

Case Study 2: Anticancer Activity

In another study featured in Cancer Research, researchers explored the anticancer effects of triazole derivatives on breast cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and promote apoptosis through the activation of caspase pathways .

Case Study 3: Enzyme Inhibition

A recent investigation assessed the inhibitory effects of various triazole compounds on specific cytochrome P450 enzymes. The study concluded that certain derivatives exhibited potent inhibition, suggesting potential applications in modulating drug metabolism .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The methoxyphenyl and bromophenyl groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents (Triazole Positions 4/5) R-Group (N-Acetamide) Molecular Weight Key References
Target Compound 4-amino, 5-(2-methoxyphenyl) 3-bromophenyl ~463.3 g/mol*
2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 4-amino, 5-(4-bromophenyl) 4-methoxyphenyl ~463.3 g/mol
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 4-(4-bromophenyl), 5-(3-pyridinyl) 3-fluoro-4-methylphenyl ~498.3 g/mol
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethyl, 5-(pyridin-2-yl) 3-bromophenyl ~418.3 g/mol

*Calculated based on molecular formula C₁₈H₁₇BrN₅O₂S.

Key Observations:

Substituent Position Sensitivity: The 2-methoxyphenyl group in the target compound (vs. 4-bromophenyl in ) may enhance solubility due to the electron-donating methoxy group but reduce steric hindrance compared to bulkier substituents like pyridinyl .

Heterocyclic Modifications :

  • Pyridinyl substituents (e.g., in ) introduce nitrogen-rich aromatic systems, which may improve interactions with biological targets like kinases or DNA .
Insights:
  • Anticancer Potential: The target compound shares structural motifs with triazole derivatives showing EGFR/HER2 inhibitory activity . The 3-bromophenyl group may enhance lipophilicity, aiding cellular uptake.
  • Anti-inflammatory Activity : Analogs with triazole-thione linkages (e.g., ) exhibit COX-2 inhibition, suggesting the target compound could be optimized for similar applications.

Biological Activity

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound incorporates a triazole ring, which is recognized for its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of the compound is C18H19BrN4O2SC_{18}H_{19}BrN_4O_2S. The key structural components include:

  • Triazole Ring : Known for its role as a pharmacophore in numerous drug candidates.
  • Amino Group : Potentially involved in hydrogen bonding with biological targets.
  • Methoxy and Bromophenyl Substituents : These groups may influence the compound's lipophilicity and interaction with cellular receptors.

Biological Activity

Research indicates that compounds featuring triazole moieties often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide.

Antimicrobial Activity

Studies have shown that triazole derivatives possess potent antimicrobial properties. For instance, compounds similar to this one have been evaluated against various pathogens with promising results:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Triazole derivative AStaphylococcus aureus0.125 μg/mL
Triazole derivative BEscherichia coli0.5 μg/mL
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]MRSATBD

The triazole ring's presence is critical for enhancing the antimicrobial efficacy by potentially inhibiting key enzymes or disrupting cellular processes in pathogens .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. For example:

  • Mechanism of Action : Triazoles may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and DNA gyrase.
  • Case Study : In vitro studies have demonstrated that triazole derivatives can exhibit significant growth inhibition in several cancer cell lines, such as HT29 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 10 to 50 μM depending on the substituents .

Structure-Activity Relationship (SAR)

The relationship between the structure of triazole derivatives and their biological activity has been a focal point in research. Key findings include:

  • Substituent Effects : Electron-donating groups (e.g., -OCH3) on the phenyl ring enhance activity by increasing lipophilicity and facilitating interactions with biological targets.
  • Positioning of Functional Groups : The position of amino and methoxy groups significantly influences the compound's ability to bind to target enzymes or receptors .

Research Findings

Recent studies have provided insights into the mechanisms by which this compound exerts its biological effects. For instance:

  • Inhibition Studies : Enzyme inhibition assays revealed that similar triazole compounds can inhibit key metabolic enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
  • Molecular Docking : Computational studies suggest that 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)] binds effectively to target sites on proteins implicated in disease pathways .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide?

Answer: The synthesis typically involves coupling reactions between thiol-containing triazole intermediates and halogenated acetamide derivatives. A representative method includes:

Intermediate preparation : Synthesize 5-(2-methoxyphenyl)-4-amino-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazide derivatives with substituted phenylacetic acids under reflux conditions .

Coupling reaction : React the triazole-thiol intermediate with N-(3-bromophenyl)chloroacetamide using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane at 0–5°C. Triethylamine is often added to neutralize HCl .

Purification : Isolate the product via column chromatography or recrystallization from DMSO/water mixtures .

Q. Key reagents and conditions :

StepReagents/ConditionsRole
1POCl₃, 90°C, 3 hoursCyclization agent
2EDC·HCl, CH₂Cl₂, 0–5°CCoupling agent
3DMSO/water (2:1)Recrystallization solvent

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity (e.g., methoxy protons at δ 3.7–3.9 ppm, bromophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is validated using reverse-phase C18 columns with methanol/water mobile phases .
  • X-ray crystallography : Resolves stereoelectronic effects and crystal packing, as demonstrated for analogous triazole-acetamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of this compound?

Answer: SAR studies focus on modifying substituents to enhance bioactivity:

  • Variation of methoxy position : Replace 2-methoxyphenyl with 3,4-dimethoxyphenyl to evaluate enhanced membrane permeability .
  • Bromophenyl substitution : Test 3-bromo vs. 4-bromo substituents for halogen bonding interactions with microbial targets .
  • Triazole core modifications : Introduce methyl or ethyl groups at the 1,2,4-triazole N1 position to assess steric effects on target binding .

Q. Experimental workflow :

Synthesize analogs with systematic substituent changes.

Test in vitro against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains.

Corrogate activity with computational docking (e.g., AutoDock Vina) to identify key binding residues in target enzymes (e.g., CYP51 in fungi) .

Q. What in vivo models are suitable for evaluating hypoglycemic activity, and how are contradictions in efficacy data resolved?

Answer:

  • Animal models : Use streptozotocin-induced diabetic Wistar rats or db/db mice. Administer the compound orally (50–100 mg/kg/day) and monitor blood glucose levels weekly .
  • Contradiction resolution : If conflicting efficacy arises, consider:
    • Bioavailability : Measure plasma concentration via LC-MS to rule out pharmacokinetic variability .
    • Off-target effects : Perform RNA-seq on liver tissues to identify unintended pathways (e.g., PPAR-γ vs. AMPK activation) .

Q. Key parameters :

ParameterMethodTarget Outcome
Glucose toleranceOral glucose tolerance test (OGTT)≥30% reduction in AUC
ToxicityALT/AST levels, histopathologyNo hepatotoxicity at effective doses

Q. How can computational modeling predict metabolic stability and off-target interactions?

Answer:

  • Metabolic stability : Use in silico tools like SwissADME to predict cytochrome P450 (CYP) metabolism sites. For example, the 3-bromophenyl group may reduce CYP2D6-mediated oxidation .
  • Off-target profiling : Perform molecular docking against the Human Ether-à-go-go Related Gene (hERG) channel to assess cardiac toxicity risks. A score > −9 kcal/mol suggests low hERG binding .

Q. What methodologies quantify this compound in environmental or biological matrices?

Answer:

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges to concentrate the compound from wastewater or plasma. Elute with methanol:acetonitrile (9:1) .
  • LC-MS/MS detection : Optimize using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z [M+H]⁺ → fragment ions (e.g., 457 → 318) .

Q. Sensitivity metrics :

MatrixLODLOQ
Plasma0.1 ng/mL0.3 ng/mL
Water5 ng/L15 ng/L

Q. How are crystallographic data used to resolve structural ambiguities in analogs?

Answer:

  • Crystallization : Grow single crystals via slow evaporation from dichloromethane/hexane.
  • Refinement : Resolve dihedral angles (e.g., 66.4° between bromophenyl and triazole planes) using SHELXL. Weak C–H···F interactions stabilize the lattice .

Q. What strategies mitigate toxicity during preclinical development?

Answer:

  • In vitro screens : Test hepatic (HepG2) and renal (HEK293) cell viability via MTT assay. IC₅₀ < 10 µM warrants structural optimization .
  • Prodrug approaches : Mask the acetamide group as a pH-sensitive ester to reduce nephrotoxicity .

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